molecular formula C13H13ClN2O3S B2364340 5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide CAS No. 1797093-65-2

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide

Cat. No. B2364340
CAS RN: 1797093-65-2
M. Wt: 312.77
InChI Key: NLXSIVJRYHFPHW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiophene family and has been synthesized using several methods.

Scientific Research Applications

Synthesis and Antioxidant Activity A study by Tumosienė et al. (2019) detailed the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which included a variety of substituents. These compounds exhibited potent antioxidant activities, surpassing even that of ascorbic acid in certain instances. This research showcases the potential of such compounds, including those structurally related to "5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide," in acting as effective antioxidants [Tumosienė et al., 2019].

Anticancer Activity Another line of research by Atta and Abdel‐Latif (2021) focused on the synthesis of thiophene-based compounds, including those similar to the chemical , for their potential anticancer properties. These compounds demonstrated significant inhibitory activity against various cancer cell lines, highlighting their promise as leads in anticancer drug development [Atta & Abdel‐Latif, 2021].

Antimicrobial and Antifungal Activities Research on related compounds also extends to antimicrobial and antifungal applications. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, showing efficacy against a range of pathogens. This suggests potential applications of similar compounds, including the specific thiophene-2-carboxamide derivative, in treating microbial infections [Desai, Dodiya, & Shihora, 2011].

Antitubercular Activity Marvadi et al. (2020) explored the antitubercular potential of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides. Their findings indicated that some analogs showed promising activity against Mycobacterium tuberculosis, suggesting a potential avenue for the development of new antitubercular agents [Marvadi et al., 2020].

properties

IUPAC Name

5-chloro-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-11-5-4-10(20-11)13(19)15-7-9(17)8-16-6-2-1-3-12(16)18/h1-6,9,17H,7-8H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXSIVJRYHFPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-2-carboxamide

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